molecular formula C9H12BNO3 B111068 5-Acetamido-2-methylphenylboronic acid CAS No. 1060661-55-3

5-Acetamido-2-methylphenylboronic acid

Cat. No. B111068
M. Wt: 193.01 g/mol
InChI Key: YJBSHDWYEWWMNT-UHFFFAOYSA-N
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Description

5-Acetamido-2-methylphenylboronic acid is a boronic acid derivative that has garnered interest due to its potential applications in bioconjugation and carbohydrate synthesis. The compound is characterized by the presence of an acetamido group and a boronic acid moiety, which can interact with vicinal diol moieties of carbohydrates, suggesting its utility in selective bioconjugation processes .

Synthesis Analysis

The synthesis of o-acetamidophenylboronic acid and its derivatives has been explored, with a focus on enhancing stability and reactivity. An intramolecular O-B interaction has been established, which stabilizes the boronate esters against hydrolysis and accelerates esterification . This stabilization is crucial for the compound's potential use as a protecting group in carbohydrate synthesis. Additionally, the synthesis of related compounds, such as 5-acetamido-2,6-anhydro-3,5-dideoxy-D-erythro-L-manno-nonic acid, involves transformations and catalytic hydrogenation, indicating the versatility of acetamido-boronic acids in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of related compounds, such as 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole, has been investigated using computational methods and spectroscopy. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments have been studied, providing insights into the structural characteristics of acetamido-containing compounds .

Chemical Reactions Analysis

The reactivity of p-acetamidophenylboronic acid has been demonstrated through the electrochemical cleavage of the carbon-boron bond, yielding p-acetamidophenol under neutral pH conditions. This reaction is significant for the development of electrically controlled drug delivery systems, showcasing the chemical versatility of acetamido-boronic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamido-boronic acids and their derivatives are influenced by their molecular structure. The presence of the acetamido group and boronic acid moiety contributes to their reactivity and stability. Computational studies, including HOMO and LUMO analysis, NBO analysis, and MEP performed by the SDD method, have been used to determine charge transfer, stability, and hyper-conjugative interactions within the molecule. These studies suggest that compounds like 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole have high first hyperpolarizability, making them suitable for non-linear optical (NLO) studies and broad-spectrum antimicrobial activity .

Safety And Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

properties

IUPAC Name

(5-acetamido-2-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO3/c1-6-3-4-8(11-7(2)12)5-9(6)10(13)14/h3-5,13-14H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBSHDWYEWWMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)NC(=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441028
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-2-methylphenylboronic acid

CAS RN

1060661-55-3
Record name 5-Acetamido-2-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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